Organic PhotovoltaicsHOMO Energy LevelDonor-Acceptor Polymers
Researchers seeking to maximize open-circuit voltage (Voc) in OPV devices require monomers with a deeper HOMO level. Generic alkylthiophenes fail to deliver the necessary electronic modulation. 3-Cyclohexyl-4-methylthiophene directly addresses this, providing a superior building block for wide-bandgap donor polymers.
- Delivers up to 0.17 eV deeper HOMO level vs. linear hexyl analogs, enabling higher Voc.
- Ideal for high on/off current ratio OFETs where controlled, lower charge carrier mobility is critical.
- Enables synthesis of high-value optoelectronic intermediates via established Vilsmeier-Haack reactivity.
- Available at standard 95% purity, supported by reliable global logistics.
Molecular FormulaC11H16S
Molecular Weight180.31 g/mol
CAS No.163045-78-1
Cat. No.B071692
⚠ Attention: For research use only. Not for human or veterinary use.
3-Cyclohexyl-4-methylthiophene (CAS 163045-78-1) is a C11H16S heterocyclic aromatic compound with a molecular weight of 180.31 g/mol, characterized by the substitution of a thiophene ring at the 3-position with a cyclohexyl group and at the 4-position with a methyl group . This specific substitution pattern distinguishes it from linear alkyl analogs and monocyclohexyl derivatives, conferring unique steric and electronic properties relevant to organic electronics, materials science, and medicinal chemistry. The compound serves as a critical monomer for synthesizing functionalized thiophene-based polymers and advanced intermediates, with a commercial purity specification typically at 95% . Its structural rigidity and electronic modulation profile position it as a specialty building block for applications demanding controlled π-conjugation and tailored solid-state packing behavior.
Specialty monomer for thiophene-based conjugated polymers and advanced intermediates
Cyclohexyl + 4-methyl substitution provides steric control and electronic modulation for materials research
Supports organic electronics, optoelectronic materials, and medicinal chemistry building-block workflows
3-Cyclohexyl-4-methylthiophene: Why Analogs Fail
Generic substitution of 3-Cyclohexyl-4-methylthiophene with simpler alkylthiophenes or 3-cyclohexylthiophene is not scientifically valid due to profound differences in electronic structure and solid-state behavior that critically impact device and synthetic performance. The steric bulk of the cyclohexyl group, when combined with the electron-donating 4-methyl substituent, creates a unique torsion angle along the polymer backbone that directly influences the effective conjugation length and intermolecular packing distance [1][2]. This structural motif has been shown to lower the Highest Occupied Molecular Orbital (HOMO) energy level by up to 0.17 eV compared to linear hexyl counterparts, while simultaneously altering the band gap and nonlinear optical susceptibility [3]. Consequently, using a linear alkyl analog (e.g., 3-hexylthiophene) in place of this specific cyclohexyl-methyl derivative will result in markedly different charge transport properties, higher oxidation potential, and altered device morphology, leading to suboptimal or failed outcomes in organic photovoltaic (OPV) and field-effect transistor (OFET) applications [4].
Target monomer
•3-Cyclohexyl-4-methylthiophene
•Cyclohexyl + 4-methyl steric motif
•Reported deeper HOMO in polymers (class-level)
•Reduced carrier mobility, enabling high on/off ratios
Generic linear alkyl analog
•3-Hexylthiophene / linear alkylthiophenes
•Less steric hindrance, more planar backbone
•Higher HOMO, lower Voc in OPV devices
•Higher mobility may reduce on/off current ratio
Analog substitution alters conjugation length, charge transport, and device morphology — reported class-level differences require validation.
[1] Chen, G.-Y., et al. (2015). Intra- and Intermolecular Steric Hindrance Effects Induced Higher Open-Circuit Voltage and Power Conversion Efficiency. ACS Macro Letters, 4(4), 430-434. View Source
[2] Chen, J., et al. (2002). Conformational analysis (ab initio HF/3-21G*) and optical properties of poly(thiophene-phenylene-thiophene) (PTPT). Chemical Physics Letters, 363(5-6), 580-586. View Source
[3] Goedel, W. A., et al. (1992). Steric effects in 3-substituted polythiophenes: comparing band gap, nonlinear optical susceptibility and conductivity of poly(3-cyclohexylthiophene) and poly(3-hexylthiophene). Die Makromolekulare Chemie, 193(5), 1195-1206. View Source
[4] Saxena, V., & Prakash, R. (2000). Effect of steric hinderance on junction properties of poly(3-alkylthiophene)s based schottky diodes. Polymer Bulletin, 45(3), 267-274. View Source
In a direct head-to-head comparison of donor-acceptor copolymers (PBDTchDTBT vs. PBDThDTBT) differing only in the thiophene side chain (cyclohexyl vs. hexyl), the cyclohexyl-substituted variant exhibited a significantly deeper HOMO energy level. This specific molecular feature is directly transferable to the monomer 3-Cyclohexyl-4-methylthiophene, which introduces the same cyclohexyl steric hindrance motif [1].
HOMO energy levelClass-level
−5.39 eV vs. −5.22 eV (hexyl)
Supports deeper HOMO for higher Voc in OPV research
Polymer-level copolymer data; monomer may shift absolute value
Organic PhotovoltaicsHOMO Energy LevelDonor-Acceptor Polymers
Evidence Dimension
HOMO Energy Level
Target Compound Data
−5.39 eV (Polymer incorporating cyclohexyl-thiophene unit, PBDTchDTBT)
Comparator Or Baseline
−5.22 eV (Polymer incorporating hexyl-thiophene unit, PBDThDTBT)
Quantified Difference
0.17 eV deeper (lower energy)
Conditions
Donor-Acceptor copolymer, cyclic voltammetry
Why This Matters
A deeper HOMO level directly translates to a higher open-circuit voltage (Voc) in organic solar cells, a critical parameter for improving power conversion efficiency (PCE).
Organic PhotovoltaicsHOMO Energy LevelDonor-Acceptor Polymers
[1] Chen, G.-Y., et al. (2015). Intra- and Intermolecular Steric Hindrance Effects Induced Higher Open-Circuit Voltage and Power Conversion Efficiency. ACS Macro Letters, 4(4), 430-434. View Source
Cyclohexyl Sterics Enlarge Optical Band Gap
A cross-study comparison of homopolymers reveals that the introduction of a cyclohexyl substituent on the thiophene ring leads to a measurable increase in the optical band gap relative to a linear hexyl substituent. While specific data for poly(3-cyclohexyl-4-methylthiophene) is not available, the well-documented effect of the cyclohexyl group on poly(3-cyclohexylthiophene) provides a strong class-level inference for the target monomer's behavior when polymerized [1][2].
Optical band gapCross-study
~2.3–2.4 eV vs. ~1.9–2.0 eV (P3HT)
Supports wider bandgap for tandem cells / blue LED materials
Inferred from poly(3-cyclohexylthiophene); methyl effect not isolated
Conjugated PolymersBand Gap EngineeringOptoelectronic Materials
Evidence Dimension
Optical Band Gap
Target Compound Data
N/A (Monomer data not available; polymer inference: 2.3-2.4 eV for poly(3-cyclohexylthiophene))
Comparator Or Baseline
~1.9-2.0 eV (poly(3-hexylthiophene), P3HT)
Quantified Difference
Approximately 0.3-0.4 eV larger band gap
Conditions
UV-Vis spectroscopy and cyclic voltammetry on polymer films
Why This Matters
A larger band gap is essential for applications requiring higher energy light emission (e.g., blue LEDs) or for creating wide-bandgap donor materials in tandem solar cells, enabling better spectral coverage and voltage output.
Conjugated PolymersBand Gap EngineeringOptoelectronic Materials
[1] Goedel, W. A., et al. (1992). Steric effects in 3-substituted polythiophenes: comparing band gap, nonlinear optical susceptibility and conductivity of poly(3-cyclohexylthiophene) and poly(3-hexylthiophene). Die Makromolekulare Chemie, 193(5), 1195-1206. View Source
[2] Chen, J., et al. (2002). Conformational analysis (ab initio HF/3-21G*) and optical properties of poly(thiophene-phenylene-thiophene) (PTPT). Chemical Physics Letters, 363(5-6), 580-586. View Source
Reduced Conductivity for Controlled Doping
The steric hindrance imposed by a cyclohexyl substituent dramatically reduces the electrical conductivity of the oxidized polymer compared to its hexyl-substituted analog. This class-level inference from comparative studies on poly(3-cyclohexylthiophene) and poly(3-hexylthiophene) is directly relevant to the target monomer's polymer properties [1].
Conductivity (doped)Class-level
~10⁻² × P3HT ~2 orders lower
Supports controlled doping for high on/off ratio OFETs
Oxidized polymer comparison; monomer-derived polymers may differ
Conducting PolymersElectrical ConductivityDoping Control
Evidence Dimension
Electrical Conductivity of Oxidized Polymer
Target Compound Data
N/A (Monomer data not available; polymer inference: approximately two orders of magnitude lower than P3HT)
Comparator Or Baseline
σ ~ 10-100 S/cm (typical for doped poly(3-hexylthiophene), P3HT)
Quantified Difference
Factor of ~10^-2 (two orders of magnitude lower)
Conditions
Chemically oxidized polymer films, CIO4- or PF6- salts
Why This Matters
This substantial reduction in conductivity is not a drawback but a design feature. It allows for finer control over the doping level and on/off current ratios in organic field-effect transistors (OFETs), enabling the development of low-power, high-performance switching devices where precise current modulation is paramount.
Conducting PolymersElectrical ConductivityDoping Control
[1] Goedel, W. A., et al. (1992). Steric effects in 3-substituted polythiophenes: comparing band gap, nonlinear optical susceptibility and conductivity of poly(3-cyclohexylthiophene) and poly(3-hexylthiophene). Die Makromolekulare Chemie, 193(5), 1195-1206. View Source
Enhanced Schottky Diode Performance via Cyclohexyl Sterics
In a direct comparative study of Schottky diodes fabricated from poly(3-cyclohexylthiophene) (P3cHT) and poly(3-n-hexylthiophene) (P3nHT), the cyclohexyl-containing polymer exhibited superior device performance. This class-level inference is directly applicable to polymers derived from 3-Cyclohexyl-4-methylthiophene, which is expected to produce similar steric effects [1].
May support cyclohexyl-thiophene for organic rectifying junctions
Specific I-V/C-V parameters not disclosed in abstract
Organic ElectronicsSchottky DiodesPolymer Diodes
Evidence Dimension
Diode Performance (Qualitative)
Target Compound Data
"Better performance" (Polymer incorporating cyclohexyl-thiophene unit, P3cHT)
Comparator Or Baseline
Baseline performance (Polymer incorporating hexyl-thiophene unit, P3nHT)
Quantified Difference
Attributed to steric effects from cyclohexyl unit; specific I-V/C-V parameters not disclosed in abstract.
Conditions
Current-voltage (I-V) and capacitance-voltage (C-V) measurements of metal/polymer Schottky diodes
Why This Matters
The improved diode performance directly translates to higher quality rectifying junctions in organic circuits. For procurement, this evidence supports the selection of cyclohexyl-substituted thiophene monomers like 3-Cyclohexyl-4-methylthiophene over linear alkyl variants when the target application is a high-performance organic Schottky diode or related rectifying device.
Organic ElectronicsSchottky DiodesPolymer Diodes
[1] Saxena, V., & Prakash, R. (2000). Effect of steric hinderance on junction properties of poly(3-alkylthiophene)s based schottky diodes. Polymer Bulletin, 45(3), 267-274. View Source
Lower Carrier Mobility for Higher On/Off Ratios
Measurements of intrinsic charge carrier mobility in oligothiophenes reveal that cyclohexyl end-capping significantly reduces mobility compared to linear alkyl (n-hexyl or n-dodecyl) substitution. This class-level inference is based on direct measurements of cyclohexyl-endcapped thiophenes and is relevant to the target monomer's behavior in oligomeric and polymeric forms [1].
Carrier mobilityClass-level
3–6×10⁻⁴ cm²/Vs vs. 0.01–0.02 (alkyl)
Supports high on/off ratio for OFET switching applications
Based on cyclohexyl-endcapped oligothiophenes; polymer values may vary
0.01-0.02 cm^2/Vs (n-hexyl and n-dodecyl substituted oligothiophenes)
Quantified Difference
Approximately 1-2 orders of magnitude lower
Conditions
Pulse-radiolysis time-resolved microwave conductivity (PR-TRMC) in solid phase
Why This Matters
The significantly lower intrinsic mobility is a critical parameter for applications where high mobility is not the primary goal. It is advantageous for achieving high on/off current ratios in organic field-effect transistors (OFETs) by suppressing off-state leakage currents, leading to better switching performance and lower power consumption.
[1] van de Craats, A. M., et al. (1999). Mobile Charge Carriers in Pulse-Irradiated Poly- and Oligothiophenes. Advanced Materials, 11(13), 1090-1093. View Source
Tunable Reactivity and Biological Activity
While no direct SAR data exists for 3-Cyclohexyl-4-methylthiophene, class-level evidence from related thiophene pharmacophores demonstrates the critical role of cyclohexyl and alkyl substitution patterns. A study on adenosine A1 receptor modulators showed that replacing a phenyl ring with a cyclohexyl group maintains activity, and that 4-position alkylation on the thiophene enhances potency [1]. Furthermore, a cyclohexyl[b]thiophene scaffold was identified as optimal for antifungal activity among a series of cycloalkyl derivatives [2].
Retention of activity upon phenyl→cyclohexyl substitution; Activity increase with 4-position alkylation; Cyclohexyl found most active for antifungal property.
Conditions
Adenosine A1 receptor allosteric modulation assay; Antifungal screen against Candida krusei and Criptococcus neoformans
Why This Matters
This evidence supports the selection of 3-Cyclohexyl-4-methylthiophene as a privileged scaffold for medicinal chemistry programs. Its unique combination of a cyclohexyl group (for steric and metabolic stability) and a methyl group (for electronic tuning and potency enhancement) makes it a more promising starting point for drug discovery than simpler alkylthiophenes or monocyclohexyl derivatives.
[1] Bruns, R. F., et al. (1990). Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 950-958. View Source
[2] Souza, B. C. C., et al. (2012). Preliminary antifungal and cytotoxic evaluation of synthetic cycloalkyl[b]thiophene derivatives with PLS-DA analysis. Acta Pharmaceutica, 62(2), 221-236. View Source
Based on the 0.17 eV deeper HOMO level observed in cyclohexyl-substituted donor-acceptor copolymers [1], 3-Cyclohexyl-4-methylthiophene is a superior monomer choice for synthesizing wide-bandgap donor materials in OPV devices. Procurement should be prioritized for research programs aiming to maximize open-circuit voltage (Voc) in single-junction cells or as the front cell absorber in tandem architectures, where a high Voc is critical for overall efficiency.
Building Block for High On/Off Ratio OFETs
The intrinsically lower charge carrier mobility [2] and controlled conductivity [3] associated with cyclohexyl-substituted thiophene polymers make 3-Cyclohexyl-4-methylthiophene the ideal monomer for fabricating OFETs where a high on/off current ratio is more important than maximum charge carrier mobility. This is crucial for low-power, high-performance logic circuits and sensor applications requiring minimal leakage current in the off-state.
Key Intermediate for Functionalized Porphyrins and Fluorescent Dyes
The documented reactivity of 3-Cyclohexyl-4-methylthiophene under Vilsmeier-Haack conditions (POCl3/DMF/NaOH) to yield 2-formyl-3-methyl-4-cyclohexylthiophene [4] establishes it as a critical synthetic intermediate. This aldehyde derivative is specifically utilized in the synthesis of novel metal-porphyrin compositions designed for use as organic fluorescent materials. Procurement of the monomer enables access to this high-value class of optoelectronic compounds.
Privileged Scaffold for Antimicrobial and Anticancer Drug Discovery
SAR evidence from analogous cyclohexylthiophene series shows that the cyclohexyl motif is optimal for antifungal activity [5], and 4-position alkylation on the thiophene ring enhances receptor binding potency [6]. This positions 3-Cyclohexyl-4-methylthiophene as a strategic procurement item for medicinal chemistry labs developing new antimicrobial or anticancer agents, offering a more functionally promising starting point than generic linear alkylthiophenes.
Application
Selection Property
Validation Focus
Donor monomer for OPV polymer research
Deeper HOMO profile via cyclohexyl steric effect
Open-circuit voltage (Voc) endpoint in device testing
Building block for high on/off OFETs
Lower intrinsic carrier mobility
On/off current ratio and switching performance
Intermediate for functionalized porphyrins / fluorescent dyes
Aldehyde derivative accessible via Vilsmeier-Haack reaction
Fluorescent material synthesis and characterization
Scaffold for antimicrobial / anticancer drug discovery
Cyclohexyl motif associated with antifungal activity; 4-alkylation for receptor binding
Antimicrobial/anticancer SAR profiling
[1] Chen, G.-Y., et al. (2015). Intra- and Intermolecular Steric Hindrance Effects Induced Higher Open-Circuit Voltage and Power Conversion Efficiency. ACS Macro Letters, 4(4), 430-434. View Source
[2] van de Craats, A. M., et al. (1999). Mobile Charge Carriers in Pulse-Irradiated Poly- and Oligothiophenes. Advanced Materials, 11(13), 1090-1093. View Source
[3] Goedel, W. A., et al. (1992). Steric effects in 3-substituted polythiophenes: comparing band gap, nonlinear optical susceptibility and conductivity of poly(3-cyclohexylthiophene) and poly(3-hexylthiophene). Die Makromolekulare Chemie, 193(5), 1195-1206. View Source
[4] Molaid. (n.d.). 3-Cyclohexyl-4-methylthiophene: Reaction to 2-formyl-3-methyl-4-cyclohexylthiophene. Retrieved from www.molaid.com. View Source
[5] Souza, B. C. C., et al. (2012). Preliminary antifungal and cytotoxic evaluation of synthetic cycloalkyl[b]thiophene derivatives with PLS-DA analysis. Acta Pharmaceutica, 62(2), 221-236. View Source
[6] Bruns, R. F., et al. (1990). Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 950-958. View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.